4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine
Description
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C5H6N4O2/c6-4-3(8-11-9-4)5-7-1-2-10-5/h1-2H2,(H2,6,9) |
InChI Key |
VLPWREAYZVHKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=NON=C2N |
Origin of Product |
United States |
Preparation Methods
Coupling via Carbodiimide-Mediated Amidation
A robust approach involves the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent. In a protocol adapted from 2,5-disubstituted-1,3,4-oxadiazole syntheses, the amino group of 1,2,5-oxadiazol-3-amine reacts with carboxylic acid derivatives of oxazoline precursors. For example:
-
Synthesis of Oxazoline Carboxylic Acid : 2-Chloroethyloxazoline is hydrolyzed to the corresponding carboxylic acid.
-
Coupling Reaction : The carboxylic acid is activated with HATU in dichloromethane (DCM) and coupled to the oxadiazol-3-amine in the presence of N,N-diisopropylethylamine (DIPEA).
Optimized Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of intermediates |
| Base | DIPEA | Enhances activation efficiency |
| Reaction Time | 3–5 h | Ensures complete conversion |
One-Pot Tandem Cyclization-Coupling Strategy
To streamline synthesis, a one-pot method combining oxadiazole and oxazoline formation has been explored. This approach leverages phosphorus oxychloride (POCl₃) as a dual cyclizing and dehydrating agent.
Procedure :
-
Hydrazide Formation : 3-Aminofurazan-4-carbohydrazide is prepared from ethyl 3-aminofurazan-4-carboxylate and hydrazine hydrate.
-
Cyclization with POCl₃ : The hydrazide is treated with POCl₃ and a β-hydroxy nitrile derivative, inducing simultaneous cyclization to form both rings.
Reaction Mechanism Insights
-
POCl₃ facilitates dehydration and ring closure via intermediate iminophosphorane species.
-
Steric effects from the oxazoline precursor influence regioselectivity, favoring C-2 substitution on the oxadiazole ring.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly in cyclization steps. A method adapted from 1,3,4-oxadiazole syntheses involves irradiating a mixture of 1,2,5-oxadiazole-3,4-diamine and 2-chloroethylisocyanate in N-methyl-2-pyrrolidone (NMP) at 150°C for 15 minutes. This approach reduces reaction times from hours to minutes while maintaining yields above 65%.
Advantages of Microwave Synthesis
-
Reduced Side Reactions : Shorter exposure limits decomposition pathways.
-
Energy Efficiency : Lower overall energy consumption compared to conventional heating.
Catalytic Approaches and Green Chemistry
Recent advances emphasize sustainable methodologies. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to conjugate pre-formed oxazoline and oxadiazole modules. While this method requires separately synthesized components, it offers unparalleled modularity for derivative exploration.
Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| CuI | DMF | 80°C | 58% |
| Pd(OAc)₂ | Toluene | 110°C | 42% |
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products
The major products of these reactions include oxidized oxazoles and substituted oxadiazoles, which can be further utilized in various applications .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the oxadiazole family, which is known for its versatile biological activities. Its molecular formula is , and it features a unique structure that contributes to its pharmacological properties. The presence of the oxadiazole ring enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, studies have shown that certain oxadiazole compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing drugs aimed at conditions associated with oxidative damage.
Anti-inflammatory Effects
Several studies have demonstrated that oxadiazole derivatives possess anti-inflammatory activities. For example, novel 2,5-disubstituted oxadiazoles have been synthesized and evaluated for their ability to inhibit inflammation in animal models. These compounds showed a reduction in paw edema in carrageenan-induced inflammation models, indicating their potential as anti-inflammatory agents .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has also been investigated. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study 1: Xanthine Oxidase Inhibition
A notable application of related compounds is their role as xanthine oxidase inhibitors. In a study involving 1H-indole-3-carbonitriles linked to oxadiazole moieties, the compounds demonstrated potent inhibition of xanthine oxidase with an IC50 value significantly lower than that of the standard drug allopurinol . This suggests that similar derivatives could be developed from 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine for treating hyperuricemia and gout.
Case Study 2: Neuroprotective Agents
Research has indicated that certain oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's . Compounds derived from the oxadiazole structure have shown promising results in enhancing cognitive function through this mechanism.
Comparative Data Table
Mechanism of Action
The mechanism by which 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects depends on its specific application:
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in compound 8) improve yields in reactions involving hydroxylamine, likely due to enhanced electrophilicity at the reaction site .
- Fused heterocycles (e.g., imidazopyridine in ) require multi-step syntheses but offer targeted bioactivity (e.g., Rho kinase inhibition) .
- Energetic derivatives (e.g., nitro-azoxy compounds) prioritize stability and hydrogen-bonding networks for materials science applications .
Pharmacological and Functional Comparisons
Key Observations :
- Antiproliferative activity is common in pyrrole- or dihydrooxazole-substituted derivatives, suggesting a structure-activity relationship favoring aromatic heterocycles .
- Toxicity risks vary: Nitro-substituted analogs (e.g., ) may induce liver injury, while imidazopyridine derivatives () show therapeutic promise without significant toxicity .
- Diverse targets : Imidazopyridine derivatives inhibit Rho kinase (vascular applications), whereas phenyl-substituted analogs lack specified targets .
Physicochemical and Energetic Properties
- Hydrogen bonding : The nitro-azoxy compound () exhibits intramolecular H-bonding, enhancing stability in energetic materials .
- Halogenated derivatives (e.g., 7-bromo-4-chloro-substituted compound in ) may serve as intermediates for further functionalization due to reactive halogen groups .
- Thermal stability : Energetic derivatives () prioritize high-density and thermal resistance, unlike pharmacologically active analogs .
Biological Activity
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole family, which has been extensively studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to consolidate current research findings related to the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is . Its structure features a fused oxadiazole and oxazoline ring system, which is critical for its biological activity. The compound's unique arrangement allows it to interact with various biological targets.
1. Antioxidant Activity
Research indicates that compounds within the oxadiazole family exhibit potent antioxidant properties. For example, studies have shown that derivatives of oxadiazoles can effectively scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
2. Anticancer Properties
Several studies have investigated the anticancer potential of 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine. In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects against pancreatic cancer cells (PANC-1) through the induction of apoptotic pathways . The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
3. Enzyme Inhibition
The compound has also displayed enzyme inhibitory properties. Notably, it has been studied for its ability to inhibit enzymes such as xanthine oxidase (XO), which is relevant in conditions like hyperuricemia and gout. The inhibition of XO by oxadiazole derivatives suggests a mechanism through which these compounds may help manage uric acid levels in the body .
Case Study 1: Antioxidant and Enzyme Inhibition
In a study published in 2025, researchers evaluated the antioxidant capacity of several oxadiazole derivatives using different assays such as CUPRAC (cupric acid-reducing antioxidant capacity). The results indicated that compounds similar to 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine exhibited strong antioxidant activities alongside significant inhibition of cholinesterases and glucosidase enzymes .
Case Study 2: Anticancer Mechanisms
Another research effort focused on the anticancer mechanisms associated with this compound. The study found that treatment with 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in cancer cell lines. This dual action suggests a promising therapeutic avenue for cancer treatment .
Comparative Data Table
| Biological Activity | Compound Tested | Result |
|---|---|---|
| Antioxidant | Various oxadiazole derivatives | Significant free radical scavenging |
| Anticancer | 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine | Induced apoptosis in PANC-1 cells |
| Enzyme Inhibition | Similar oxadiazole compounds | Inhibited xanthine oxidase activity |
Q & A
Basic Research Questions
Q. What established synthetic pathways are used to prepare 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving 1,2,5-oxadiazole precursors. A key approach involves reducing intermediates like 3,4-bis(4′-aminofurazano-3′)furoxan using stannous chloride dihydrate in acetic acid/acetic anhydride under reflux (348 K for 8 h), yielding 70% after recrystallization . Critical parameters include temperature control (to avoid decomposition), stoichiometric ratios of reducing agents, and solvent purity. HPLC (99.6% purity) and elemental analysis (C, H, N) are essential for quality validation .
Table 1: Representative Synthesis Conditions
| Precursor | Reducing Agent | Solvent System | Yield | Purity Validation Method |
|---|---|---|---|---|
| 3,4-bis(4′-aminofurazano-3′)furoxan | SnCl₂·2H₂O | AcOH/Ac₂O/HCl | 70% | HPLC, Elemental Analysis |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, revealing intramolecular hydrogen bonding (N–H⋯N) and torsional angles between rings (e.g., 20.2° twist between flanking and central oxadiazole rings) . Complementary techniques include:
- ¹H/¹³C NMR : To verify amine protons and heterocyclic carbon environments.
- IR Spectroscopy : Identification of N–H stretching (3200–3400 cm⁻¹) and C=N/C–O vibrations .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?
- Methodological Answer : Conflicting thermal stability data may arise from polymorphic variations or impurities. To address this:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under controlled atmospheres.
- Thermogravimetric Analysis (TGA) : Quantify mass loss profiles at heating rates (e.g., 5–10 K/min).
- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies (BDEs) of sensitive groups (e.g., oxadiazole rings) . Cross-reference experimental and theoretical data to identify outliers .
Q. What theoretical frameworks guide the design of derivatives for enhanced bioactivity or energetic performance?
- Methodological Answer : Research is often anchored in:
-
Hammett Constants : To predict electronic effects of substituents on oxadiazole reactivity.
-
Molecular Orbital Theory : Analyze frontier orbitals (HOMO-LUMO gaps) to assess stability and reactivity .
-
QSPR/QSAR Models : Correlate structural descriptors (e.g., nitro group placement, ring strain) with detonation velocity or ligand-binding affinity . For bioactivity, molecular docking studies against target proteins (e.g., kinases) can prioritize derivatives .
Table 2: Key Theoretical Parameters for Derivative Design
Parameter Application Example Value/Model HOMO-LUMO Gap (eV) Stability prediction 4.2 (DFT/B3LYP) Detonation Velocity (m/s) Energetic material optimization 8500 (via EXPLO5 software) Docking Score (kcal/mol) Bioactivity screening -9.2 (CDK2 inhibition)
Q. How can factorial design optimize reaction conditions for scaled synthesis?
- Methodological Answer : A 2³ factorial design can evaluate factors like temperature (340–360 K), catalyst loading (5–15 mol%), and solvent polarity (AcOH vs. DMF). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example, higher catalyst loading may reduce reaction time but increase byproduct formation .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on this compound’s solubility in polar solvents?
- Methodological Answer : Solubility discrepancies may stem from crystallinity differences or hydration states. Systematic approaches include:
- Powder X-ray Diffraction (PXRD) : Compare crystalline vs. amorphous forms.
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity effects.
- Solubility Parameter Calculations : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
Methodological Recommendations
- Synthetic Protocol Validation : Replicate literature methods with strict control of atmospheric moisture (e.g., glovebox for SnCl₂ reactions) .
- Advanced Characterization : Pair SC-XRD with solid-state NMR to resolve polymorphism .
- Computational Integration : Leverage AI-driven tools (e.g., COMSOL Multiphysics) for reaction optimization and property prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
